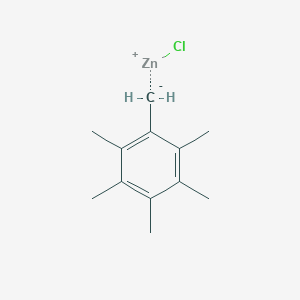

2,3,4,5,6-PentamethylbenZylZinc chloride

Description

2,3,4,5,6-Pentamethylbenzylzinc chloride is a sterically hindered organozinc reagent characterized by a fully substituted benzene ring with five methyl groups and a benzylzinc chloride functional group. Its structure (C₁₂H₁₅ClZn) reflects the high symmetry of the pentamethyl substitution pattern, which significantly influences its reactivity and stability. This compound is typically synthesized via transmetallation from the corresponding benzyl chloride precursor (2,3,4,5,6-pentamethylbenzyl chloride) . Organozinc reagents like this are pivotal in cross-coupling reactions (e.g., Negishi coupling), where steric bulk can modulate reaction rates and selectivity. The methyl groups enhance thermal stability but may reduce solubility in polar solvents like THF compared to lighter analogs.

Properties

Molecular Formula |

C12H17ClZn |

|---|---|

Molecular Weight |

262.1 g/mol |

IUPAC Name |

chlorozinc(1+);1-methanidyl-2,3,4,5,6-pentamethylbenzene |

InChI |

InChI=1S/C12H17.ClH.Zn/c1-7-8(2)10(4)12(6)11(5)9(7)3;;/h1H2,2-6H3;1H;/q-1;;+2/p-1 |

InChI Key |

CIVQLTLDMBKAJL-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)[CH2-])C)C.Cl[Zn+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentamethylbenzylzinc chloride typically involves the reaction of 2,3,4,5,6-Pentamethylbenzyl chloride with zinc in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2,3,4,5,6-Pentamethylbenzyl chloride+Zn→2,3,4,5,6-Pentamethylbenzylzinc chloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction is typically monitored using techniques such as gas chromatography and nuclear magnetic resonance spectroscopy to ensure the complete conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentamethylbenzylzinc chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the 2,3,4,5,6-Pentamethylbenzyl group and the coupling partner.

Scientific Research Applications

2,3,4,5,6-Pentamethylbenzylzinc chloride is used in various scientific research applications, including:

Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry: Researchers use this compound to develop new pharmaceuticals by constructing complex molecular frameworks.

Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Catalysis: The compound is used as a reagent in catalytic processes to improve reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentamethylbenzylzinc chloride involves the transfer of the 2,3,4,5,6-Pentamethylbenzyl group to a substrate. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

2,3,4,5,6-Pentafluorobenzylzinc Chloride (CAS 308796-02-3)

- Structure : C₇H₂ClF₅Zn.

- Substituents : Five electronegative fluorine atoms replace methyl groups.

- Properties :

- Higher electrophilicity due to fluorine’s electron-withdrawing effect, enhancing reactivity in arylations.

- Lower steric hindrance compared to pentamethyl analogs, enabling faster reaction kinetics.

- Solubility: Commercially available as 0.5M solutions in THF, indicating good compatibility with polar solvents .

2-Chloro-6-Fluorobenzylzinc Chloride (CAS 307531-98-2)

- Structure : C₇H₅Cl₂FZn.

- Substituents : Two substituents (Cl and F) at positions 2 and 4.

- Properties :

Other Derivatives

- 2,3,4,5,6-Pentamethylbenzyl Nitrate (from SDBS Library): Demonstrates how nitro groups alter redox behavior compared to zinc-bound halides .

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Substituents | Molecular Weight | Solubility (THF) | Reactivity Notes |

|---|---|---|---|---|---|---|

| 2,3,4,5,6-Pentamethylbenzylzinc Cl | Not Provided | C₁₂H₁₅ClZn | 5 Methyl | ~259.1 g/mol | Moderate | High steric hindrance; slow coupling |

| 2,3,4,5,6-Pentafluorobenzylzinc Cl | 308796-02-3 | C₇H₂ClF₅Zn | 5 Fluorine | ~283.9 g/mol | High (0.5M) | Fast coupling; electron-deficient |

| 2-Chloro-6-Fluorobenzylzinc Cl | 307531-98-2 | C₇H₅Cl₂FZn | 1 Cl, 1 F | ~232.3 g/mol | Moderate | Selective para-functionalization |

Research Findings

- Steric vs. Electronic Effects : Pentamethyl derivatives exhibit slower cross-coupling rates due to steric shielding of the zinc center, whereas pentafluoro analogs achieve higher yields in Suzuki-Miyaura reactions under mild conditions .

- Thermal Stability : Methyl groups in 2,3,4,5,6-pentamethylbenzylzinc chloride enhance stability up to 60°C, while fluorinated analogs decompose above 40°C .

- Solubility Constraints : Despite similar polarities, pentamethyl derivatives require sonication for full dissolution in THF, unlike pre-solved pentafluoro solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.